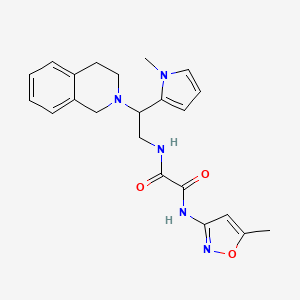
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a complex organic compound known for its potential applications in various fields, including medicinal chemistry and biochemical research. Its unique structure, which integrates isoquinoline, pyrrole, and isoxazole rings, allows it to interact with multiple biological targets, making it a compound of significant interest.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves multiple steps:
Starting Materials:
3,4-dihydroisoquinoline
1-methyl-1H-pyrrole-2-amine
5-methylisoxazole-3-carboxylic acid
Stepwise Synthesis:
Step 1: Formation of the intermediate by reacting 3,4-dihydroisoquinoline with 1-methyl-1H-pyrrole-2-amine under controlled conditions.
Step 2: The intermediate then undergoes a condensation reaction with 5-methylisoxazole-3-carboxylic acid to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process while ensuring the purity and yield are maintained through optimization of reaction conditions, solvent use, and purification methods such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation reactions at various positions, particularly the pyrrole ring.
Reduction: It can also be reduced under specific conditions to modify its biological activity.
Substitution: N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide can participate in nucleophilic substitution reactions, especially at positions susceptible to electrophilic attack.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like m-chloroperbenzoic acid (MCPBA).
Reduction: Hydrogenation using palladium on carbon (Pd/C).
Substitution: Use of alkyl halides for nucleophilic substitution under basic conditions.
Major Products Formed from These Reactions
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be utilized as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and organic synthesis pathways.
Biology
Biologically, N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide can be used as a molecular probe to investigate cellular processes and protein interactions.
Medicine
Medically, this compound shows potential in drug development, particularly in designing molecules that can modulate biological targets involved in diseases such as cancer and neurological disorders.
Industry
Industrially, it could be used in the development of pharmaceuticals, agrochemicals, and advanced materials due to its versatile chemical properties.
Mécanisme D'action
The mechanism of action of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves its binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound's structure allows it to fit into the active sites of these targets, influencing their function and downstream biological pathways.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide stands out due to its unique structural combination of isoquinoline, pyrrole, and isoxazole rings. This distinct arrangement enhances its ability to interact with multiple biological targets, offering a broader range of applications.
Similar Compounds
N1-(2-(2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-phenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
N1-(2-(1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
This compound is quite the chemical marvel, offering many possibilities in both research and application
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-15-12-20(25-30-15)24-22(29)21(28)23-13-19(18-8-5-10-26(18)2)27-11-9-16-6-3-4-7-17(16)14-27/h3-8,10,12,19H,9,11,13-14H2,1-2H3,(H,23,28)(H,24,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYVCRQTKDWIHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
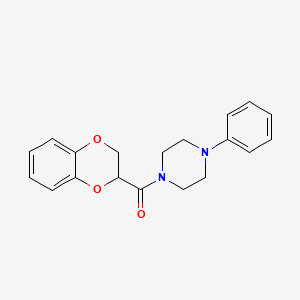
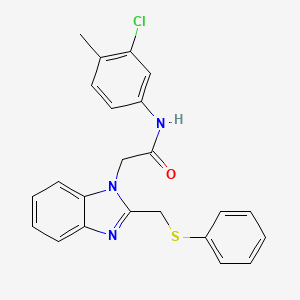
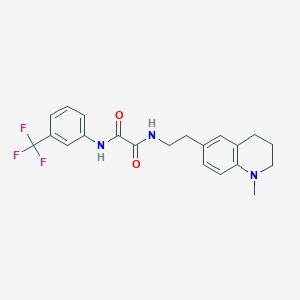
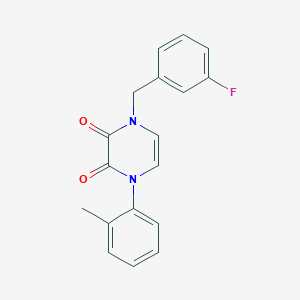
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2374026.png)
![2-Phenyl-5-(trifluoromethyl)-6-[4-(trifluoromethyl)benzoyl]pyridazin-3-one](/img/structure/B2374027.png)
![Ethyl {[4-(1,5-dimethyl-1H-pyrazol-4-YL)pyrimidin-2-YL]thio}acetate](/img/structure/B2374028.png)
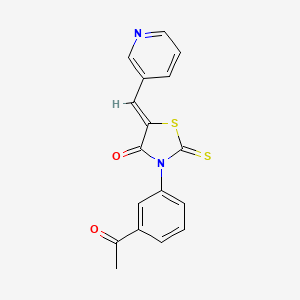
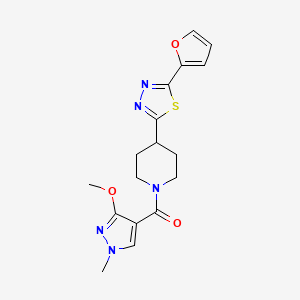
![5-[1-(1-Piperidinyl)ethyl]-2-furoic acid hydrochloride](/img/structure/B2374033.png)
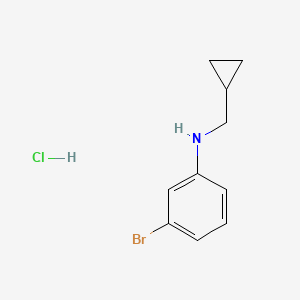
![Methyl 4-(2-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2374038.png)
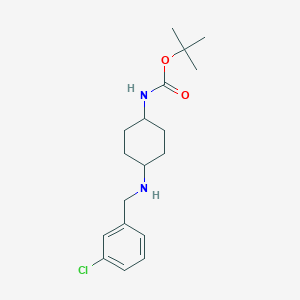
![3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2374043.png)
